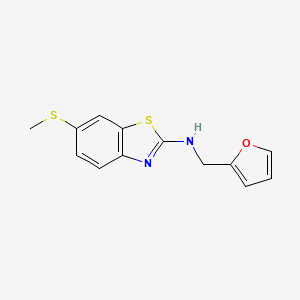

N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS2/c1-17-10-4-5-11-12(7-10)18-13(15-11)14-8-9-3-2-6-16-9/h2-7H,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANUMGJKMKIDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201142 | |

| Record name | 2-Benzothiazolamine, N-(2-furanylmethyl)-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350989-16-0 | |

| Record name | 2-Benzothiazolamine, N-(2-furanylmethyl)-6-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350989-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, N-(2-furanylmethyl)-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis of this compound

The synthesis typically involves several key steps:

- Formation of Benzothiazole Core : The initial step includes the reaction of 2-amino-6-methylbenzothiazole with appropriate reagents to introduce the furylmethyl and methylthio groups.

- Purification : The synthesized compound is purified using recrystallization techniques to obtain a high-purity product suitable for biological testing.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The antibacterial activity was assessed using the disc diffusion method at a concentration of 100 µg/mL, where it was compared to standard antibiotics .

Anticancer Properties

Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

These effects are attributed to the ability of benzothiazoles to interfere with cellular processes involved in tumor growth .

The biological activity of this compound can be explained through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation, such as DNA topoisomerases .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazoles can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives:

- Study 1 : A series of synthesized benzothiazole derivatives were tested for antibacterial activity. Among them, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

- Study 2 : In vitro assays demonstrated that this compound could reduce cell viability in MCF-7 cells by inducing apoptosis through ROS generation .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine belongs to the benzothiazole family, which is known for its antimicrobial and anticancer activities. Research indicates that compounds with similar structures can inhibit the growth of various pathogens and cancer cells . The specific mechanism of action may involve the inhibition of enzymes or interaction with cellular receptors, modulating biological pathways relevant to disease processes.

Histamine Receptor Modulation

This compound has potential applications in modulating histamine receptor activity, particularly the H3 receptor. Compounds that affect H3 receptor activity are being studied for their roles in treating neurological conditions, memory disorders, and metabolic issues . this compound could be a candidate for developing therapeutics aimed at these conditions.

Synthesis and Chemical Behavior

Synthetic Route

The synthesis of this compound typically involves the reaction of 2-amino-6-methylbenzothiazole with 2-furylmethyl chloride in a solvent like dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at elevated temperatures. This method can be optimized using continuous flow reactors to enhance yield and purity while adhering to green chemistry principles .

Chemical Reactivity

The compound exhibits a reactivity profile that allows it to participate in various organic reactions while maintaining structural integrity. This characteristic makes it suitable for further chemical modifications and the synthesis of more complex molecules .

Material Science Applications

This compound's unique chemical structure also positions it as a potential candidate in material science applications. Its ability to form stable complexes with metals or other organic molecules can lead to innovative materials with specific properties, such as enhanced conductivity or catalytic activity.

Case Studies and Research Findings

Several studies have documented the biological evaluation of benzothiazole derivatives, including this compound. For instance:

- Antimicrobial Activity : A study demonstrated that similar benzothiazole derivatives exhibited significant antimicrobial effects against various bacterial strains, suggesting that this compound may possess comparable activity .

- Anticancer Research : Investigations into the anticancer properties of benzothiazole derivatives have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo models .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Methylthio vs. Methoxy (6-position): The methylthio group in the target compound enhances lipophilicity compared to methoxy (logP ~2.1 vs.

- Furylmethyl vs. Benzyl (2-position) : The furylmethyl group introduces a heterocyclic aromatic system, which may favor π-π stacking with target proteins, whereas benzyl groups (e.g., in N-Benzyl-6-ethyl derivative) enhance steric bulk, possibly reducing binding affinity in certain contexts .

Preparation Methods

Synthesis via Cyclization of Substituted Anilines with Thiocyanates

Method Overview:

This classical approach involves the reaction of substituted aniline derivatives with potassium thiocyanate (KSCN) in the presence of bromine and acetic acid, leading to benzothiazole derivatives through cyclization and subsequent substitution steps.

- Treatment of substituted aniline with KSCN and bromine in acetic acid at low temperatures (~0°C).

- Refluxing the mixture to facilitate cyclization and formation of benzothiazole core.

- Recrystallization from solvents such as benzene-ethanol to purify the product.

- Yields typically range from 75% to 85%.

- The process allows for various substitutions on the aniline ring, enabling structural diversity.

- The reaction conditions are mild, with temperature control critical to prevent side reactions.

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| 1 | Substituted aniline + KSCN + Br2 in acetic acid at 0°C | 75-85% | Mild, versatile for different substitutions |

| 2 | Recrystallization from benzene-ethanol | - | Purification step |

Bromination and Cyclization Using Phenyl Thio Urea Derivatives

Method Overview:

This approach involves bromination of phenyl thio urea intermediates in chloroform, followed by cyclization to benzothiazole derivatives, and subsequent functionalization.

- Bromination of phenyl thio urea in chloroform at temperatures below 5°C.

- Refluxing to complete cyclization, monitored by cessation of HBr evolution.

- Treatment with sulfur dioxide water and neutralization with ammonia to isolate benzothiazole.

- Yields of benzothiazole derivatives range from 62% to 93%.

- The method is efficient and adaptable to various substituted phenyl groups.

- The process involves multiple purification steps, including filtration and recrystallization.

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| 1 | Phenyl thio urea + Br2 in chloroform at <5°C | 70-85% | Controlled temperature critical |

| 2 | Reflux with sulfur dioxide water | 62-93% | Final purification via recrystallization |

Synthesis via Nucleophilic Substitution and Ring Closure

Method Overview:

This modern strategy employs nucleophilic substitution of α-bromoketones with 2-aminothiophenol, followed by intramolecular cyclization and oxidative dehydrogenation to form benzothiazole derivatives.

- Bromination of α-aminoketones to generate intermediates.

- Intramolecular nucleophilic attack by thiol groups leading to ring closure.

- Oxidative dehydrogenation to yield the benzothiazole core.

- Yields are generally high, between 62% and 86%.

- The method allows for diverse substitutions at the 2-position, including furylmethyl groups.

- The process is efficient, with some steps requiring careful control of oxidation conditions.

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| 1 | Bromination of α-aminoketone | 60-86% | Temperature control essential |

| 2 | Intramolecular cyclization + oxidation | 62-86% | High versatility for substitutions |

Sol-Gel Technique with Catalysis

Method Overview:

This innovative approach involves a sol-gel process catalyzed by titanium dioxide nanoparticles, facilitating rapid synthesis of benzothiazole derivatives, including N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine.

- Reaction of substituted amines with dimethyl itaconate to form intermediate esters.

- Reaction of intermediates with 2-aminobenzothiazole (2-ABT) in the presence of TiO2 NPs under sonication.

- Catalyst reuse and purification via column chromatography.

- Yields range from 69% to 93%.

- Reaction times are notably short, with high efficiency.

- Suitable for alkyl and aryl substitutions, though reliance on chromatography is a drawback.

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| 1 | Substituted amines + dimethyl itaconate | 69-93% | Rapid, catalyst reusable |

| 2 | Reaction with 2-ABT + TiO2 NPs | - | Requires chromatography |

Summary of Key Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield Range | Suitable for Substitutions |

|---|---|---|---|---|

| Aniline + KSCN + Br2 | Mild, versatile | Multi-step purification | 75-85% | Various aniline derivatives |

| Bromination of phenyl thio urea | High yields, adaptable | Multiple purification steps | 62-93% | Phenyl and substituted derivatives |

| Nucleophilic substitution + oxidation | High versatility, high yields | Requires careful oxidation control | 62-86% | Furylmethyl and other groups |

| Sol-gel with TiO2 catalysis | Rapid, high yields, reusable catalyst | Chromatography dependence | 69-93% | Alkyl and aryl substitutions |

Q & A

Q. What are the standard synthetic routes for N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine, and what intermediates are critical?

The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route starts with 6-(methylthio)-1,3-benzothiazol-2-amine (a common precursor), which reacts with 2-furylmethyl bromide in a polar solvent (e.g., chloroform or ethanol) under reflux. Sodium acetate may act as a base to deprotonate the amine, facilitating alkylation . Key intermediates include the benzothiazol-2-amine core and furfuryl derivatives. Post-reaction purification often involves recrystallization from ethanol or aqueous mixtures .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and integration ratios. For example, the methylthio group () appears as a singlet near δ 2.5 ppm in H NMR .

- Infrared (IR) Spectroscopy: Peaks near 1668 cm (C=O in related acetamides) and 1267 cm (C–N stretching) help identify functional groups .

- X-Ray Diffraction (XRD): Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, S···S contacts). The compound may crystallize in triclinic with dimeric H-bonded motifs .

Q. What are the typical challenges in achieving high yields during synthesis?

Low yields arise from steric hindrance at the benzothiazole C2 position or competing side reactions (e.g., over-alkylation). Optimizing reaction time (6–12 hours reflux) and stoichiometry (1:1.2 amine-to-alkylating agent ratio) improves efficiency. Catalytic additives like imidazole derivatives can enhance reactivity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example:

- HOMO-LUMO Analysis: Identifies nucleophilic/electrophilic sites; the furylmethyl group may increase electron density at the benzothiazole core.

- Transition State Modeling: Simulates mechanisms for functionalization (e.g., methylthio substitution) .

Benchmarking against crystallographic data (bond lengths, angles) validates computational models .

Q. What strategies enable selective modification of the methylthio (-SCH3\text{-SCH}_3-SCH3) group?

Q. How do intermolecular interactions influence the compound’s solid-state stability and solubility?

XRD reveals that N–H···N hydrogen bonds and S···S interactions (3.62 Å) stabilize crystal lattices. Solubility in polar solvents (e.g., DMSO) is enhanced by the furylmethyl group’s electron-rich nature, while methylthio contributes to lipophilicity. Co-crystallization with carboxylic acids can improve bioavailability .

Q. What are the implications of structural analogs (e.g., 6-methoxy or 6-bromo derivatives) for SAR studies?

Substituents at C6 significantly modulate bioactivity:

- Methylthio (): Enhances membrane permeability via lipophilicity.

- Methoxy (): Increases hydrogen-bonding capacity, potentially improving target binding .

Comparative studies using XRD and docking simulations can quantify these effects .

Methodological Considerations

Q. How to resolve contradictions in spectral data during characterization?

Q. What experimental controls are critical in assessing biological activity (e.g., enzyme inhibition)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.